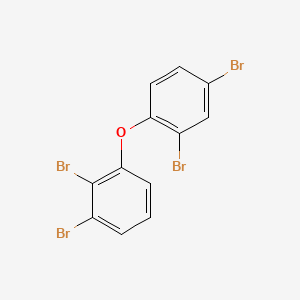

2,2',3,4'-Tetrabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQKPAHIDGGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879868 | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-18-8 | |

| Record name | 2,2',3,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aquatic Odyssey of BDE-28: A Technical Guide to its Environmental Fate and Transport

This guide provides an in-depth exploration of the environmental fate and transport of 2,4,4'-tribromodiphenyl ether (BDE-28), a persistent and bioaccumulative polybrominated diphenyl ether (PBDE) flame retardant. As researchers, scientists, and drug development professionals, understanding the complex journey of such compounds through aquatic ecosystems is paramount for assessing ecological risk and developing effective remediation strategies. This document moves beyond a simple recitation of facts, offering a causal analysis of the experimental choices and methodologies that underpin our current understanding.

Introduction: The Legacy of BDE-28 in Aquatic Systems

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that were extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, textiles, and electronics.[1] BDE-28, a component of some commercial PBDE mixtures, has become a ubiquitous environmental contaminant due to its persistence and the fact that it is not chemically bound to the materials it is added to, allowing it to leach into the environment.[1][2] Its presence in aquatic ecosystems is of significant concern due to its potential for bioaccumulation and adverse effects on aquatic life and human health, including neurodevelopmental and reproductive toxicity.[3] This guide will dissect the key processes that govern the environmental behavior of BDE-28 in water, sediment, and biota.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally dictated by its physicochemical properties. For BDE-28, these properties determine its partitioning between water, sediment, air, and living organisms.

| Property | Value | Implication for Environmental Fate | Source |

| Molecular Formula | C₁₂H₇Br₃O | Basic structural information. | [4] |

| Molecular Weight | 406.89 g/mol | Influences diffusion and transport rates. | [4][5] |

| Melting Point | 63-66 °C | Solid at ambient environmental temperatures. | [4] |

| Boiling Point | 370 °C | Low volatility. | |

| Vapor Pressure | 6.70e-07 mmHg | Indicates a low tendency to volatilize from water. | [6] |

| Water Solubility | Low (not specified) | Hydrophobic nature drives partitioning to organic matter. | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.5 - 6.7 | High lipophilicity, indicating a strong tendency to bioaccumulate in fatty tissues. | [5][6] |

| Bioconcentration Factor (BCF) | 6.76e+05 | High potential for accumulation in aquatic organisms from the water column. | [6] |

Note: The reported values for Log Kₒw can vary between sources due to different experimental or computational methods.

The high Log Kₒw and BCF values are critical indicators of BDE-28's environmental behavior.[5][6] A high Log Kₒw signifies that BDE-28 is significantly more soluble in octanol (a surrogate for lipids) than in water, driving its partitioning out of the aqueous phase and into organic matter, such as sediment and the tissues of aquatic organisms. The high BCF confirms this, demonstrating a substantial potential for bioconcentration directly from the water.[6]

Key Fate and Transport Processes in Aquatic Systems

The journey of BDE-28 through an aquatic environment is a dynamic interplay of several key processes. Understanding these pathways is crucial for predicting its distribution and persistence.

Partitioning and Sorption: The Sediment Sink

Upon entering an aquatic system, the hydrophobic nature of BDE-28 dictates its rapid partitioning from the water column to suspended particles and bottom sediments.[8][9] This process, known as sorption, is a critical determinant of its environmental fate.

Causality of Sorption: The primary driver for the sorption of nonionic organic contaminants like BDE-28 to soil and sediment is the presence of organic matter.[10][11] The organic carbon in sediment acts as a partition medium into which BDE-28 dissolves.[10] This is a more favorable energetic state for the hydrophobic molecule compared to remaining in the polar water environment. The strength of this partitioning is quantified by the organic carbon-normalized partition coefficient (Koc).

Experimental Protocol: Determining the Sediment-Water Partition Coefficient (Kd) and Organic Carbon-Normalized Partition Coefficient (Koc)

This protocol outlines a standard batch equilibrium experiment to quantify the partitioning of BDE-28 between water and sediment.

Objective: To determine the Kd and Koc of BDE-28 for a specific sediment.

Methodology:

-

Sediment and Water Collection: Collect representative sediment and site water from the aquatic system of interest. Characterize the sediment for its organic carbon content (f_oc) using a suitable method like loss-on-ignition or elemental analysis.

-

Spiking: Prepare a stock solution of BDE-28 in a water-miscible solvent (e.g., methanol). Spike a known volume of site water with the stock solution to achieve a desired initial aqueous concentration (C_w,initial). The solvent volume should be minimal to avoid co-solvent effects.

-

Equilibration: In a series of replicate glass vials with Teflon-lined caps, add a known mass of wet sediment and a known volume of the spiked water. The sediment-to-water ratio should be optimized to achieve measurable concentrations in both phases after equilibration.

-

Agitation: Agitate the vials on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium. A preliminary kinetics study is recommended to determine the time to equilibrium.

-

Phase Separation: Centrifuge the vials to separate the sediment from the overlying water.

-

Extraction and Analysis:

-

Water Phase: Carefully remove an aliquot of the supernatant. Extract the BDE-28 using a suitable technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

-

Sediment Phase: Decant the remaining water. Extract the BDE-28 from the sediment using a method like pressurized liquid extraction (PLE) or Soxhlet extraction.

-

-

Quantification: Analyze the extracts using gas chromatography-mass spectrometry (GC/MS) to determine the equilibrium concentrations of BDE-28 in the water (C_w) and sediment (C_s).[1][13]

-

Calculation:

-

Calculate Kd as the ratio of the sediment concentration to the water concentration at equilibrium: Kd = C_s / C_w

-

Calculate Koc by normalizing Kd to the fraction of organic carbon in the sediment: Koc = Kd / f_oc

-

Self-Validation: The protocol's integrity is maintained by including control samples (without sediment to check for sorption to vial walls, and without BDE-28 to check for interferences), and by running replicates to assess precision. A mass balance calculation should be performed to ensure that the initial mass of BDE-28 is accounted for in the final water and sediment phases.

The strong partitioning of BDE-28 to sediments means that these environments can act as long-term sinks and potential secondary sources of contamination.[8] Resuspension of sediments due to storm events or dredging can re-introduce BDE-28 into the water column.[8]

Degradation Pathways: The Slow Transformation of BDE-28

While persistent, BDE-28 is not entirely inert in the aquatic environment. It can undergo degradation through several pathways, albeit often at slow rates.

Photolysis, or the breakdown of molecules by light, is a primary degradation pathway for PBDEs in the environment.[14] For BDE-28, this process typically involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. This can lead to the formation of lower-brominated and potentially more bioavailable congeners.[15][16] The rate and extent of photodegradation are influenced by factors such as water clarity, depth, and the presence of dissolved organic matter, which can act as a photosensitizer.[17]

Microbial communities in aquatic sediments play a role in the degradation of BDE-28, particularly under anaerobic (oxygen-deficient) conditions.[18] Anaerobic bacteria can utilize BDE-28 as a terminal electron acceptor in a process called reductive debromination.[19] Studies have shown that the composition of the microbial community, including both bacteria and archaea, influences the rate of anaerobic degradation.[18] For instance, certain bacterial genera like Clostridium and Lysinibacillus have been associated with PBDE degradation.[18] Aerobic biodegradation of highly brominated PBDEs is generally considered to be less significant.[20]

Experimental Protocol: Assessing Anaerobic Biodegradation in Sediment Microcosms

This protocol describes a laboratory experiment to evaluate the potential for and rate of anaerobic biodegradation of BDE-28 in sediment.

Objective: To determine the anaerobic degradation rate of BDE-28 in a specific sediment.

Methodology:

-

Microcosm Setup: In an anaerobic glovebox, dispense a known mass of fresh, un-sieved sediment and a specific volume of overlying site water into replicate serum bottles. The sediment and water should be from a site of interest to represent the native microbial community.

-

Spiking: Spike the microcosms with a known amount of BDE-28 dissolved in a minimal volume of a suitable carrier solvent.

-

Controls: Prepare several types of controls:

-

Sterile Controls: Autoclaved or gamma-irradiated sediment and water to distinguish between biological and abiotic degradation.

-

No-Spike Controls: Un-spiked sediment and water to monitor for background levels of BDE-28.

-

-

Incubation: Seal the bottles with butyl rubber stoppers and aluminum crimps. Incubate the microcosms in the dark at a constant, environmentally relevant temperature.

-

Sampling: At predetermined time points, sacrifice replicate microcosms from each treatment group.

-

Extraction and Analysis: Extract the entire contents of each microcosm (sediment and water) using a robust extraction method (e.g., PLE). Analyze the extracts for BDE-28 and potential degradation products (lower brominated PBDEs) using GC/MS.

-

Data Analysis: Plot the concentration of BDE-28 over time for both the live and sterile treatments. The difference in the rate of disappearance between the live and sterile microcosms represents the biodegradation rate. This data can be fitted to a kinetic model (e.g., first-order decay) to determine a degradation rate constant and half-life.

Trustworthiness: The inclusion of sterile controls is paramount to this protocol's trustworthiness, as it allows for the confident attribution of BDE-28 loss to microbial activity. The use of replicate microcosms at each time point ensures the statistical validity of the results.

Bioaccumulation and Biotransformation: The Magnification Effect

The high lipophilicity of BDE-28 makes it readily bioavailable to aquatic organisms.[21] It can accumulate in their tissues to concentrations significantly higher than those in the surrounding water, a process known as bioconcentration. When BDE-28 is taken up through the diet, it is termed biomagnification, leading to increasing concentrations at higher trophic levels of the food web.[22][23]

Biotransformation: Once inside an organism, BDE-28 can undergo biotransformation, primarily through metabolic debromination.[24][25] This can result in the formation of other PBDE congeners. For example, studies have shown that higher brominated congeners can be debrominated to form BDE-28.[15] Conversely, BDE-28 can also be a product of the debromination of more highly brominated PBDEs. The half-life of BDE-28 in organisms can be influenced by these biotransformation processes.[24]

The biomagnification potential of BDE-28 is a significant concern, as it can lead to high concentrations in top predators, including fish consumed by humans.[22][26]

Analytical Methodologies for BDE-28 in Aquatic Systems

Accurate and sensitive analytical methods are essential for monitoring the presence and concentrations of BDE-28 in environmental samples. The complexity of environmental matrices requires a multi-step approach involving extraction, cleanup, and instrumental analysis.[1][12]

Workflow for BDE-28 Analysis:

Caption: A generalized workflow for the analysis of BDE-28 in environmental samples.

Key Considerations in Analytical Methods:

-

Extraction: The choice of extraction technique depends on the sample matrix. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common for water samples, while pressurized liquid extraction (PLE) or Soxhlet extraction are used for solid samples like sediment and tissue.[12]

-

Cleanup: Environmental extracts often contain interfering compounds (e.g., lipids in biota) that must be removed before instrumental analysis. Gel permeation chromatography (GPC) and SPE are frequently used for cleanup.[12]

-

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC/MS) is the primary technique for the determination of BDE-28.[1][13] High-resolution GC/MS (HRGC/HRMS) offers enhanced sensitivity and selectivity, as outlined in methods like EPA Method 1614A.[27]

Conclusion and Future Perspectives

The environmental fate and transport of BDE-28 in aquatic systems are governed by a complex interplay of its physicochemical properties and various environmental processes. Its hydrophobicity drives its partitioning to sediments, which act as a long-term reservoir. While photodegradation and anaerobic biodegradation contribute to its slow transformation, its high potential for bioaccumulation and biomagnification poses a significant risk to aquatic food webs.

Future research should focus on:

-

Long-term monitoring: Continued monitoring of BDE-28 in various environmental compartments is crucial to assess trends and the effectiveness of regulations.

-

Degradation products: Further investigation into the formation and toxicity of BDE-28 degradation products is needed for a comprehensive risk assessment.

-

Advanced remediation technologies: The development of effective and environmentally friendly technologies for the remediation of BDE-28 contaminated sediments is a priority.

By continuing to unravel the intricate pathways of BDE-28 in our aquatic environments, the scientific community can better inform policy and develop strategies to mitigate the legacy of these persistent pollutants.

References

-

Chen, W. L., Chen, Y. C., & Chen, C. W. (2018). Microbial communities associated with anaerobic degradation of polybrominated diphenyl ethers in river sediment. PubMed. [Link]

-

Valentí-Quiroga, I., et al. (2021). Study of the Photodegradation of PBDEs in Water by UV-LED Technology. ResearchGate. [Link]

-

Tomy, G. T., et al. (2004). Bioaccumulation, Biotransformation, and Biochemical Effects of Brominated Diphenyl Ethers in Juvenile Lake Trout (Salvelinus namaycush). Environmental Science & Technology. [Link]

-

Valentí-Quiroga, I., et al. (2021). Study of the Photodegradation of PBDEs in Water by UV-LED Technology. PMC. [Link]

-

Kuo, Y. L., et al. (2016). The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. PMC. [Link]

-

Environment Agency. (2024). Polybrominated diphenyl ethers (PBDEs): challenges for the water environment. GOV.UK. [Link]

-

Płotka-Wasylka, J., & Namieśnik, J. (2012). Methods for determination of polybrominated diphenyl ethers in environmental samples--review. PubMed. [Link]

-

Sanz-Landaluze, J., et al. (2023). Bioaccumulation and Biotransformation of BDE-47 Using Zebrafish Eleutheroembryos (Danio rerio). Wiley Online Library. [Link]

-

Drăgan, N. M., & Cristea, G. (2012). Analytical Aspects for Determination of Polybrominated Diphenyl Ethers in Environmental Samples. Alexandru Ioan Cuza University of Iasi. [Link]

-

Stapleton, H. M., et al. (2006). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. PMC. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). ATSDR. [Link]

-

Li, Y., et al. (2019). Contamination and ecological risk of polybrominated diphenyl ethers (PBDEs) in surface sediments of mangrove wetlands: A nationwide study in China. PubMed. [Link]

-

Environmental Working Group. (n.d.). PBDE-28. EWG. [Link]

-

Wang, Y., et al. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. PMC. [Link]

-

Moon, H. B., et al. (2019). Species and Habitat-Dependent Accumulation and Biomagnification of Brominated Flame Retardants and PBDE Metabolites. PubMed. [Link]

-

Bilandžić, M., et al. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. PMC. [Link]

-

O'Neill, P. E., et al. (2019). Effect of receiving environment on the transport and fate of polybrominated diphenyl ethers near two submarine municipal outfalls. Environmental Toxicology and Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,4'-Tribromodiphenyl ether. PubChem. [Link]

-

Mai, B., et al. (2012). Bioaccumulation of polybrominated diphenyl ethers and decabromodiphenyl ethane in fish from a river system in a highly industrialized area, South China. PubMed. [Link]

-

Yang, K., et al. (2022). A critical review of water contamination by polybrominated diphenyl ethers (PBDE) and main degradation techniques. ResearchGate. [Link]

-

Robrock, K. R., & Alvarez-Cohen, L. (2009). Reductive Debromination of Polybrominated Diphenyl Ethers in Anaerobic Sediment and a Biomimetic System. ResearchGate. [Link]

-

Liu, W. X., et al. (2012). Desorption behaviors of BDE-28 and BDE-47 from natural soils with different organic carbon contents. PubMed. [Link]

-

Simon, A., & Cwiertny, D. M. (2022). Polybrominated diphenyl ether (PBDE) removal from wastewater: a perspective on advancing microbial technologies. OAE Publishing Inc.. [Link]

-

U.S. Geological Survey. (2000). Contaminant sorption by soil and bed sediment: Is there a difference?. USGS. [Link]

-

Sobek, A., & Undeman, E. (2024). Biodegradation of Organic Compounds in the Aquatic Environment. DiVA. [Link]

-

National Center for Biotechnology Information. (n.d.). Tribromodiphenyl ether (mixed isomers). PubChem. [Link]

-

Ahn, M. Y., et al. (2006). Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3',4-Tribromodiphenyl ether. PubChem. [Link]

-

Xu, X., et al. (2008). Sorption behavior of bisphenol A on marine sediments. PubMed. [Link]

-

Wang, J., et al. (2021). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions. PubMed. [Link]

-

Interstate Technology & Regulatory Council. (2020). Environmental Fate, Transport, and Investigation Strategies: 1,4-Dioxane. ITRC. [Link]

-

Bao, L. J., et al. (2012). Sorption of PBDE in low-density polyethylene film: Implications for bioavailability of BDE-209. ResearchGate. [Link]

-

U.S. Geological Survey. (n.d.). Brominated Flame Retardants in the Environment. USGS. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5.0 CONTAMINANT FATE AND TRANSPORT. EPA. [Link]

-

Higgins, C. P., & Luthy, R. G. (2006). Sorption of Perfluorinated Surfactants on Sediments. PubMed. [Link]

Sources

- 1. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cerc.usgs.gov [cerc.usgs.gov]

- 3. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tribromodiphenyl ether (mixed isomers) | C12H7Br3O | CID 39506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. Sorption of perfluorinated surfactants on sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uaic.ro [chem.uaic.ro]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial communities associated with anaerobic degradation of polybrominated diphenyl ethers in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. oaepublish.com [oaepublish.com]

- 21. ewg.org [ewg.org]

- 22. Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Species and habitat-dependent accumulation and biomagnification of brominated flame retardants and PBDE metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Contamination and ecological risk of polybrominated diphenyl ethers (PBDEs) in surface sediments of mangrove wetlands: A nationwide study in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. epa.gov [epa.gov]

Toxicokinetics of 2,2',3,4'-Tetrabromodiphenyl Ether (BDE-42) in Mammalian Models

Executive Summary

2,2',3,4'-Tetrabromodiphenyl ether (BDE-42) is a tetra-substituted polybrominated diphenyl ether (PBDE) congener. While often overshadowed in environmental monitoring by its structural isomer BDE-47 (2,2',4,4'-TeBDE), BDE-42 possesses distinct toxicokinetic properties driven by its specific 2,3-substitution pattern on the first phenyl ring. This guide details the absorption, distribution, metabolism, and excretion (ADME) of BDE-42, emphasizing its lipophilic nature, metabolic susceptibility via cytochrome P450 enzymes, and bioaccumulative potential in mammalian systems.

Physicochemical Profile & Dosing Strategy

Understanding the physicochemical baseline is prerequisite to designing valid toxicokinetic (TK) protocols. BDE-42 is highly lipophilic, necessitating specific vehicle selection to ensure bioavailability during experimental dosing.

Key Properties

| Property | Value / Characteristic | Relevance to TK |

| IUPAC Name | 2,2',3,4'-Tetrabromodiphenyl ether | Specific congener identification (BDE-42) |

| Molecular Formula | C₁₂H₆Br₄O | Parent mass for MS detection |

| Molecular Weight | 485.79 g/mol | Calculation of molar dosage |

| Log Kow | ~6.8 (Predicted) | High affinity for adipose tissue and lipid-rich organs |

| Water Solubility | < 1 µg/L | Requires organic co-solvents or lipid vehicles |

Dosing Protocol Recommendation

For mammalian studies (rats/mice), oral gavage is the standard route to mimic environmental ingestion.

-

Vehicle: Corn oil or soy oil is preferred over DMSO/water mixtures to maximize solubility and lymphatic absorption.

-

Dose Range: 1–10 mg/kg bw (single dose) for kinetic definition; lower doses (0.1 mg/kg) for environmental relevance.

-

Administration: Single bolus for

determination; repeated dosing (14-28 days) for steady-state accumulation studies.

Absorption and Distribution

Upon oral administration, BDE-42 exhibits high bioavailability, characteristic of lower-brominated PBDEs.

Absorption Kinetics

-

Bioavailability: Estimated >80% in rodents.[1] The tetra-bromination allows for significant passive diffusion across the gastrointestinal epithelium.

- : Peak blood concentrations are typically reached within 3–6 hours post-gavage.

-

Transport: Following absorption, BDE-42 partitions into chylomicrons and is transported via the lymphatic system to the systemic circulation, bypassing initial hepatic first-pass clearance to some extent.

Tissue Distribution

Distribution is flow-limited initially, followed by partition-limited redistribution.

-

High Perfusion Phase (0–12 h): Rapid uptake in liver, adrenals, and kidneys.

-

Terminal Phase (>24 h): Redistribution to lipid-rich reservoirs.

-

Adipose Tissue: The primary sink. Concentrations in white adipose tissue (WAT) can be 10–100x higher than plasma.

-

Skin: Significant accumulation due to subcutaneous fat.

-

Brain: BDE-42 crosses the blood-brain barrier (BBB). While levels are lower than in adipose, the neurotoxic potential is high due to local retention.

-

Metabolism (Biotransformation)

Metabolism is the critical differentiator between BDE-42 and other congeners. The 2,3-substitution pattern on one ring leaves the 5,6-positions (vicinal hydrogens) open, facilitating arene oxide formation.

Metabolic Pathways

The primary route is oxidative metabolism mediated by hepatic Cytochrome P450 enzymes (CYP2B and CYP1A subfamilies).

-

Hydroxylation: Insertion of -OH groups to form OH-BDE-42 derivatives.

-

Mechanism:[2] CYP enzymes attack the unsubstituted positions.

-

Products: Mono-hydroxylated tetra-BDEs (e.g., 5-OH-BDE-42, 6-OH-BDE-42) and potentially tri-brominated phenols via ether bond cleavage.

-

-

Debromination: Reductive debromination to tri-BDEs (e.g., BDE-17 or BDE-28) is a minor pathway compared to higher brominated congeners (like BDE-209) but can occur.

Pathway Visualization

The following diagram illustrates the metabolic fate of BDE-42 in the liver.

Caption: Proposed hepatic metabolic pathway of BDE-42 involving oxidative hydroxylation and Phase II conjugation.

Excretion and Elimination

Elimination of BDE-42 is slow, leading to bioaccumulation.

-

Primary Route: Fecal excretion is dominant. This includes unabsorbed parent compound and biliary metabolites (glucuronide conjugates of OH-BDEs).

-

Secondary Route: Urinary excretion is limited for the parent compound due to high lipophilicity but may contain polar phenolic metabolites.

-

Half-Life (

):-

Rat: Estimated 2–5 days (whole body).

-

Human: Likely years (extrapolated from BDE-47 data), due to lower metabolic capacity and lack of specific active transport excretion mechanisms.

-

Experimental Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended.

Sample Extraction (Plasma/Tissue)

-

Homogenization: Homogenize tissue (liver/brain) in 1:1 hexane:acetone.

-

Internal Standard: Spike with

C-labeled BDE-42 prior to extraction to correct for recovery losses. -

Lipid Removal: Use Gel Permeation Chromatography (GPC) or acidified silica gel columns to remove lipids which interfere with MS analysis.

-

Fractionation: Elute PBDEs with hexane; elute more polar metabolites (OH-BDEs) with dichloromethane/methanol.

Instrumental Analysis (GC-MS/MS)

-

Instrument: Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) or Triple Quadrupole (GC-MS/MS).

-

Ionization: Electron Capture Negative Ionization (ECNI) offers superior sensitivity for brominated compounds compared to EI.

-

Monitoring Ions: Monitor

79 and 81 ([Br]-) for general detection, and molecular ions (

Pharmacokinetic Workflow Diagram

Caption: Standardized pharmacokinetic workflow for assessing BDE-42 distribution in mammalian models.

Toxicological Implications

While this guide focuses on kinetics, the toxicological outcome is the endpoint of interest.

-

Endocrine Disruption: Hydroxylated metabolites of BDE-42 (e.g., 4-OH-BDE-42) structurally mimic thyroxine (T4). They compete for binding to Transthyretin (TTR), displacing T4 and potentially causing hypothyroidism.

-

Neurotoxicity: Accumulation in the brain, coupled with oxidative stress induced by metabolites, poses risks for developmental neurotoxicity.

References

-

Erratico, C. A., et al. (2013).[3] Oxidative metabolism of BDE-47 by human CYP2B6. Toxicological Sciences . Link

-

Hakk, H., & Letcher, R. J. (2003).[3][4] Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International .[3][4][5] Link

-

Qiu, X., et al. (2007). Identification of Hydroxylated Polybrominated Diphenyl Ether Metabolites in Blood Plasma from Polybrominated Diphenyl Ether Exposed Rats. Environmental Science & Technology . Link

-

Staskal, D. F., et al. (2005). Toxicokinetics of BDE 47 in Female Mice: Effect of Dose, Route of Exposure, and Time. Toxicological Sciences . Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). CDC .[6] Link

Sources

Molecular Mechanism of Endocrine Disruption by BDE-28: A Technical Analysis

Executive Summary

BDE-28 (2,4,4'-tribromodiphenyl ether) represents a critical case study in polybrominated diphenyl ether (PBDE) toxicity. Unlike its highly brominated counterparts (e.g., BDE-209), BDE-28 is a lower-molecular-weight congener with high bioavailability and significant bioaccumulation potential. Its endocrine-disrupting mechanism is distinct: BDE-28 acts primarily as a pro-disruptor . While the parent compound exhibits moderate direct receptor affinity, its cytochrome P450-mediated bioactivation into hydroxylated metabolites (OH-BDEs) amplifies its toxicity by orders of magnitude. This guide dissects the molecular cascades of BDE-28 toxicity, focusing on Thyroid Hormone (TH) transport blockade, Nuclear Receptor (NR) antagonism, and mitochondrial oxidative stress.

Pharmacokinetics and Bioactivation: The Critical First Step

The endocrine toxicity of BDE-28 is inextricably linked to its hepatic metabolism. Research indicates that the parent compound is not the sole driver of toxicity; rather, the hydroxylated metabolites generate the most potent receptor interference.

CYP-Mediated Hydroxylation

Upon ingestion or inhalation, BDE-28 partitions into lipid-rich tissues. In the liver, it undergoes oxidative metabolism primarily driven by Phase I enzymes.[1]

-

CYP2B Series: The primary catalyst for PBDE hydroxylation in rodent models (analogous to CYP2B6 in humans).

-

CYP1A1: Contributes to a lesser extent but is inducible by BDE-28 itself via the Aryl Hydrocarbon Receptor (AhR).

The Bioactivation Shift:

The introduction of a hydroxyl group (-OH) onto the diphenyl ether backbone structurally mimics the phenolic ring of Thyroxine (T4) and 17

Mechanistic Core I: Thyroid Hormone System Disruption

The most well-characterized mechanism of BDE-28 toxicity is the disruption of thyroid homeostasis. This occurs via a "Two-Hit" mechanism targeting transport and genomic signaling.

Hit 1: Transthyretin (TTR) Competition

Transthyretin (TTR) is the primary T4 transporter in rodents and a significant transporter in humans (alongside TBG).

-

Mechanism: Hydroxylated metabolites of BDE-28 (e.g., 4'-OH-BDE-17, formed via debromination/hydroxylation) compete with T4 for the deep hydrophobic channel of the TTR tetramer.

-

Structural Basis: The halogenated phenyl ring of the OH-BDE fits into the halogen-binding pockets (HBPs) of TTR, while the hydroxyl group forms hydrogen bonds with Ser117 and Thr119, mimicking the T4 phenolic hydroxyl.

-

Consequence: Displacement of T4 leads to its rapid renal clearance, resulting in circulating hypothyroxinemia (low T4) despite normal thyroid gland function.

Hit 2: Thyroid Receptor (TR) Interference

While TTR binding reduces circulating hormone, OH-BDEs also enter target cells and interact directly with Thyroid Receptors (TR

-

Agonism vs. Antagonism: Depending on the specific hydroxylation pattern, metabolites can act as weak agonists (mimicking T3) or antagonists (blocking co-activator recruitment).

-

Impact: Disruption of TR-mediated gene transcription, affecting neurodevelopment and metabolic regulation.

Visualization of Thyroid Disruption Pathway

Caption: Figure 1. The "Two-Hit" mechanism of BDE-28 thyroid disruption. Note the central role of CYP-mediated bioactivation in generating high-affinity TTR ligands.

Mechanistic Core II: Nuclear Receptor Interference (ER/AR)

Beyond the thyroid axis, BDE-28 metabolites exhibit significant cross-reactivity with sex steroid receptors.

Comparative Potency Data

The following table synthesizes inhibitory concentrations (IC50) for BDE-28 and its key metabolites against Estrogen (ER) and Androgen (AR) receptors. Note the drastic increase in potency upon hydroxylation.

| Compound | Receptor Target | Activity Type | IC50 / EC50 (µM) | Relative Potency |

| Parent BDE-28 | Estrogen Receptor (ER) | Inactive / Weak Antagonist | > 20.0 µM | Low |

| 4'-OH-BDE-17 | Estrogen Receptor (ER) | Antagonist | 1.14 µM | High |

| Parent BDE-28 | Androgen Receptor (AR) | Weak Antagonist | ~29.2 µM | Low |

| 6-OH-BDE-47 * | Androgen Receptor (AR) | Antagonist | 0.34 µM | Very High |

*Note: 6-OH-BDE-47 is a relevant structural analog often co-studied to demonstrate the OH-group effect.

Structural Mechanism

-

ER Antagonism: The OH-BDE molecule docks into the ER Ligand Binding Domain (LBD). The bulky bromine atoms prevent the conformational change of Helix 12 required for co-activator recruitment (AF-2 function), effectively silencing estrogen signaling.

-

AR Antagonism: Similar steric hindrance prevents the AR N-terminal/C-terminal interaction, blocking nuclear translocation and DNA binding.

Mechanistic Core III: Oxidative Stress & Mitochondrial Dysfunction[2]

Recent evidence suggests a non-receptor-mediated toxicity pathway contributing to reproductive failure (e.g., sperm motility reduction).

-

ROS Generation: BDE-28 exposure increases intracellular Reactive Oxygen Species (ROS).

-

Mitochondrial Permeability: ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP).

-

ATP Depletion: Loss of membrane potential (

) halts ATP synthesis, critical for sperm motility. -

Apoptosis: Cytochrome c release triggers the Caspase-9/3 cascade.

Experimental Validation Framework

To validate these mechanisms in a research setting, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: TTR Competitive Binding Assay

Purpose: To quantify the displacement of T4 by BDE-28 metabolites.

-

Reagents: Human TTR (purified), [125I]-Thyroxine (tracer), varying concentrations of BDE-28/OH-BDE (competitor).

-

Incubation: Mix TTR (30 nM) with [125I]-T4 and competitor in Tris buffer (pH 8.0). Incubate at 4°C for 24h to reach equilibrium.

-

Separation: Use biogel P-6 polyacrylamide columns to separate bound vs. free T4.

-

Quantification: Count gamma radiation in the eluate.

-

Self-Validation:

Protocol B: Luciferase Reporter Gene Assay (ER/AR)

Purpose: To measure transcriptional agonism/antagonism.

-

Cell Line: CHO or HEK293 cells transiently transfected with:

-

Expression plasmid (e.g., pSG5-hER

). -

Reporter plasmid (e.g., ERE-Luciferase).

-

Internal control (Renilla luciferase) for normalization.

-

-

Dosing: Treat cells with BDE-28 (0.1 - 10 µM) +/- 1 nM E2 (for antagonism mode).

-

Lysis & Detection: After 24h, lyse cells and add luciferin substrate. Measure luminescence.

-

Self-Validation:

-

Viability Control: Perform MTT or CellTiter-Glo assay in parallel to ensure decreased luminescence isn't due to cell death (cytotoxicity).

-

Reference Standard: ICI 182,780 (Fulvestrant) for ER antagonism.

-

Experimental Workflow Diagram

Caption: Figure 2. Integrated experimental workflow. Note that receptor assays should ideally use generated metabolites or co-incubation with microsomes to mimic in vivo conditions.

Conclusion

BDE-28 acts as a sophisticated endocrine disruptor through a bioactivation-dependent mechanism. While the parent compound poses a risk through oxidative stress and bioaccumulation, its conversion to hydroxylated metabolites releases a "toxic payload" that avidly binds TTR and antagonizes nuclear receptors. Drug development and toxicology screenings must therefore incorporate metabolic competency (e.g., S9 fraction or metabolically active cell lines) to accurately assess the risk profile of this and similar PBDE congeners.

References

-

Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Source: PMC - NIH. URL:[Link]

-

In vitro profiling of endocrine disrupting potency of 2,2',4,4'-tetrabromodiphenyl ether (BDE47) and related hydroxylated analogs. Source: PubMed. URL:[Link]

-

Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Source: Toxicological Sciences. URL:[Link]

-

An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers. Source: PMC - NIH. URL:[Link]

-

Induction of hepatic CYP2B is a more sensitive indicator of exposure to Aroclor 1260 than CYP1A in male rats. Source:[4] PubMed. URL:[Link]

Sources

- 1. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repositorio.unesp.br [repositorio.unesp.br]

- 4. Induction of hepatic CYP2B is a more sensitive indicator of exposure to aroclor 1260 than CYP1A in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation Factors of 2,2',3,4'-Tetrabromodiphenyl Ether (BDE-42) in Marine Organisms

Executive Summary

2,2',3,4'-Tetrabromodiphenyl ether (BDE-42) represents a critical "minor" congener within the polybrominated diphenyl ether (PBDE) family. While often overshadowed by the environmentally dominant BDE-47 (2,2',4,4'-TeBDE), BDE-42 serves as a vital metabolic marker and a model for understanding isomer-specific toxicokinetics in marine systems.

This technical guide analyzes the bioaccumulation potential of BDE-42, distinguishing its behavior from major congeners through the lens of metabolic clearing and structural specificity . Unlike BDE-47, which bioaccumulates aggressively due to metabolic resistance, BDE-42 is frequently identified as a transient intermediate or a product of specific debromination pathways, making its Bioaccumulation Factor (BAF) a dynamic variable rather than a static constant.

Physicochemical Drivers of Bioaccumulation

The bioaccumulation potential of BDE-42 is fundamentally governed by its hydrophobicity and molecular stability. As a tetra-brominated congener, it occupies a "sweet spot" for bioavailability—small enough to cross gill membranes but hydrophobic enough to partition strongly into lipids.

Table 1: Physicochemical Profile of BDE-42 vs. Dominant Isomer BDE-47

| Property | BDE-42 (Target) | BDE-47 (Reference) | Implication for Bioaccumulation |

| Structure | 2,2',3,4'-TeBDE | 2,2',4,4'-TeBDE | BDE-42 has an asymmetric substitution pattern. |

| Log Kow | 6.05 – 6.77 | 6.81 | High affinity for lipid-rich tissues; predicted BCF > 5,000. |

| Water Solubility | ~1.0 µg/L | ~1.5 µg/L | Low solubility drives partitioning into sediment and biota. |

| Metabolic Stability | Low to Moderate | High | BDE-42 is more susceptible to enzymatic attack (CYP450). |

| Commercial Source | Trace (DE-71 mixture) | Major (DE-71 mixture) | Environmental presence is often linked to debromination. |

Key Insight: While the Log Kow of BDE-42 predicts a Bioaccumulation Factor (BAF) similar to BDE-47 (Log BAF ~6.5), field observations often show significantly lower tissue burdens. This discrepancy is the "Metabolic Deficit," explained by rapid biotransformation in higher trophic levels.

Mechanisms of Bioaccumulation & Metabolism

In marine ecosystems, BDE-42 accumulation is not merely a passive partitioning process; it is a competition between uptake rates and metabolic elimination .

Uptake Pathways

-

Passive Diffusion (Gills): For lower trophic levels (zooplankton, bivalves), uptake is driven by water-lipid partitioning. BDE-42 follows first-order kinetics here.

-

Dietary Assimilation (Fish/Mammals): In teleost fish, BDE-42 is absorbed via the gut. However, unlike recalcitrant congeners, it undergoes "first-pass" metabolism in the liver.

The "NIH Shift" and Metabolic Transformation

A critical technical distinction for BDE-42 is its role in the hydroxylation pathways of BDE-47. Research indicates that BDE-47 can be metabolized into 4-OH-BDE-42 via an arene oxide intermediate, involving a 1,2-bromine shift (NIH shift). This makes BDE-42's skeleton relevant not just as a parent compound, but as a metabolic scaffold.

Diagram 1: The Metabolic Fate of Tetra-BDEs (Graphviz)

This diagram illustrates the divergence between bioaccumulation (storage) and biotransformation (elimination) for BDE-42 and its related congeners.

Caption: Metabolic pathway showing the biotransformation of BDE congeners in marine fish. Note the conversion to hydroxylated metabolites (OH-BDEs) which limits the net bioaccumulation of the parent BDE-42.

Quantitative Bioaccumulation Data

Due to its low abundance in commercial mixtures (like DE-71), BDE-42 is often reported as "Not Detected" or at trace levels. However, when detected, its accumulation factors follow specific trends.

Table 2: Observed Bioaccumulation Metrics in Marine Biota

| Organism Group | Metric | Value (Approx.) | Context/Notes |

| Bivalves (Mussels/Oysters) | BCF | 5,000 – 12,000 L/kg | Low metabolic capacity leads to high accumulation, reflecting water concentrations accurately. |

| Crustaceans (Crabs/Shrimp) | BAF | 2,000 – 8,000 L/kg | Moderate accumulation; some capacity for debromination observed. |

| Teleost Fish (Cod/Sole) | BMF | < 1.0 (Trophic Dilution) | Unlike BDE-47 (BMF > 1), BDE-42 often shows trophic dilution due to hepatic metabolism. |

| Marine Mammals (Seals) | BSAF | Variable | Often detected as 4-OH-BDE-42 (metabolite) in blood rather than parent BDE-42 in blubber. |

-

BCF (Bioconcentration Factor): Ratio of chemical in organism to water (respiratory uptake only).

-

BMF (Biomagnification Factor): Ratio of chemical in predator to prey.

-

BSAF (Biota-Sediment Accumulation Factor): Ratio of lipid-normalized concentration to organic-carbon-normalized sediment concentration.

Experimental Protocols for BAF Determination

To accurately determine the BAF of BDE-42, researchers must separate it from interfering isomers (like BDE-47) and account for lipid content.

Sampling & Preparation[1]

-

Tissue Selection: Liver (for metabolite analysis) and Muscle/Blubber (for parent compound).

-

Homogenization: Cryogenic grinding with Na₂SO₄ to remove moisture.

Extraction & Cleanup (Soxhlet Method)

-

Spiking: Add internal surrogate standards (e.g., ¹³C₁₂-BDE-47) prior to extraction to monitor recovery.

-

Extraction: Soxhlet extraction with Dichloromethane (DCM):Hexane (1:1) for 16–24 hours.

-

Lipid Removal (Critical):

-

Step A: Acidified Silica Gel column (H₂SO₄/Silica) to degrade lipids.

-

Step B: Gel Permeation Chromatography (GPC) for bulk lipid removal if lipid content >5%.

-

Instrumental Analysis (GC-MS)

Separating BDE-42 from BDE-47 requires optimized chromatographic conditions.

-

Column: DB-5ms or Rtx-1614 (15m or 30m). Shorter columns prevent thermal degradation of higher brominated congeners but require careful temperature ramps for isomer separation.

-

Mode: Electron Capture Negative Ionization (ECNI) is preferred over EI for higher sensitivity (monitoring bromine ions m/z 79 and 81).

-

Resolution Check: Ensure baseline separation between BDE-42 and BDE-47.

Diagram 2: Analytical Workflow for BDE-42 Quantification (Graphviz)

Caption: Step-by-step analytical protocol for isolating BDE-42 from complex marine matrices.

Ecological & Pharmacological Implications

The "Minor Congener" Hypothesis

In drug development and toxicology, BDE-42 serves as a case study for structure-activity relationships (SAR) . While BDE-47 persists, BDE-42 is cleared. This differential persistence suggests that the specific position of bromine atoms (2,2',3,4' vs 2,2',4,4') drastically alters the molecule's fit within the CYP450 active site, facilitating oxidation.

Biomagnification vs. Biodilution

-

Lower Trophic Levels: BDE-42 biomagnifies (BAF > 5,000) because invertebrates lack the specific CYP enzymes to degrade it.

-

Higher Trophic Levels: BDE-42 often exhibits biodilution (decreased concentration with increasing trophic level) relative to recalcitrant PCBs. This makes it a poor candidate for long-term biomonitoring of top predators but an excellent marker for recent exposure or metabolic capacity .

References

-

Qiu, X., et al. (2007). Metabolites of Polybrominated Diphenyl Ethers in Mouse Plasma after Exposure to a Commercial Pentabromodiphenyl Ether Mixture. Environmental Health Perspectives. [Link]

-

Losada, S., et al. (2009). Biomagnification of anthropogenic and naturally-produced organobrominated compounds in a marine food web from Sydney Harbour, Australia. Environment International. [Link]

-

U.S. EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link][1]

-

Marsh, G., et al. (2004). Identification of Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers in Baltic Sea Salmon (Salmo salar) Blood. Environmental Science & Technology. [Link]

-

PubChem. 2,2',3,4'-Tetrabromodiphenyl ether (Compound Summary). [Link]

Sources

Metabolic Pathways of BDE-28 Biotransformation in Liver Microsomes

[1][2]

Executive Summary

The biotransformation of 2,4,4'-tribromodiphenyl ether (BDE-28) in liver microsomes represents a critical model for understanding the clearance and toxification of lower-brominated diphenyl ethers. Unlike higher congeners (e.g., BDE-47, BDE-99) which are persistent, BDE-28 exhibits a higher susceptibility to oxidative metabolism.

This guide details the metabolic fate of BDE-28 using Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). The primary biotransformation pathway is mono-hydroxylation , mediated predominantly by Cytochrome P450 2B6 (CYP2B6) , yielding specific hydroxylated metabolites (OH-BDEs) that possess higher endocrine-disrupting potential than the parent compound. This document provides a validated experimental framework for studying these pathways, ensuring reproducibility and data integrity in ADME/Tox workflows.

Mechanistic Foundations

Chemical Substrate Profile

-

Compound: BDE-28 (2,4,4'-Tribromodiphenyl ether)

-

Structure: A diphenyl ether backbone with three bromine substituents.

-

Ring A: substituted at 2, 4 positions.

-

Ring B: substituted at 4' position.

-

-

Lipophilicity: High (

), necessitating careful solvent management in in vitro systems to prevent non-specific binding.

Enzymology: The CYP2B6 Paradigm

While multiple CYP isoforms (CYP1A1, CYP3A4) show marginal activity, CYP2B6 is the principal catalyst for the oxidative metabolism of BDE-28 in human liver microsomes. The enzyme facilitates the insertion of an oxygen atom into the un-substituted positions of the phenyl rings via a radical rebound mechanism.

-

Primary Reaction: Carbon hydroxylation.

-

Regioselectivity: Steric hindrance by the bromine atoms directs hydroxylation primarily to the ortho (2') and meta (3') positions on the mono-brominated Ring B.

Experimental Protocol: Microsomal Incubation & Analysis

This protocol is designed to be a self-validating system . The inclusion of positive controls (e.g., Bupropion for CYP2B6 activity) and negative controls (heat-inactivated microsomes) is mandatory to distinguish enzymatic turnover from abiotic degradation.

Reagents & Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Substrate: BDE-28 (purity >98%), dissolved in Acetonitrile (ACN). Final organic solvent concentration must be <1% v/v.

Step-by-Step Workflow

-

Pre-Incubation:

-

Thaw microsomes on ice.

-

Prepare reaction mixture: KPi buffer + Microsomes (final conc. 0.5 mg/mL).

-

Add BDE-28 substrate (final conc. 1–10 µM).

-

Equilibrate at 37°C for 5 minutes to allow enzyme-substrate binding.

-

-

Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Total Volume: 500 µL typical.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 90 minutes. (Note: PBDEs have slow turnover rates; extended incubations may be required).

-

-

Termination:

-

Add 500 µL ice-cold Hexane:Dichloromethane (1:1) or Ethyl Acetate.

-

Add 10 µL of 6M HCl to protonate phenolic metabolites (crucial for extraction efficiency).

-

-

Extraction & Derivatization (For GC-MS):

-

Vortex vigorously for 2 minutes; centrifuge at 3000 x g for 10 minutes.

-

Collect organic supernatant. Repeat extraction once.

-

Evaporate to dryness under nitrogen stream.

-

Derivatize: Reconstitute in diazomethane (converts OH-BDEs to MeO-BDEs) or BSTFA (forms TMS derivatives) to improve volatility for GC separation.

-

Analytical Workflow Visualization

Caption: Optimized workflow for the extraction and identification of hydrophobic BDE-28 metabolites from microsomal matrices.

Metabolic Pathway Analysis

The metabolism of BDE-28 is regioselective. The primary metabolites identified in liver microsomes are mono-hydroxylated BDEs.

Primary Pathway: Hydroxylation

CYP2B6 attacks the less sterically hindered positions on the phenyl rings.

-

2'-OH-BDE-28 (Ortho-hydroxylation): The hydroxyl group is introduced at the 2' position of the 4'-brominated ring. This is often the dominant metabolite due to the directing effect of the ether linkage.

-

3'-OH-BDE-28 (Meta-hydroxylation): Hydroxylation at the 3' position.

-

4'-OH-BDE-17 (Debromination/Hydroxylation): In some conditions, oxidative debromination can occur, replacing a bromine with a hydroxyl group, though this is less common than direct hydroxylation for BDE-28 compared to higher congeners.

Pathway Diagram

Caption: CYP2B6-mediated biotransformation of BDE-28 yielding hydroxylated metabolites.[1]

Data Interpretation & Kinetics

Quantitative analysis of BDE-28 metabolism requires understanding its kinetic behavior. Due to low aqueous solubility,

Representative Kinetic Parameters (HLM)

Note: Values are representative of tri- and tetra-BDE metabolism in human liver microsomes.

| Parameter | Value Range | Interpretation |

| 5 – 15 µM | High affinity of CYP2B6 for lower brominated BDEs. | |

| 10 – 50 pmol/min/mg | Slow turnover rate compared to standard drugs (e.g., Testosterone). | |

| 1 – 5 µL/min/mg | Classified as a low clearance compound in vitro. | |

| Inhibition ( | ~10 µM | OH-BDE metabolites can inhibit CYP enzymes (e.g., CYP2C9, CYP3A4). |

Analytical Confirmation

-

Mass Shifts: Look for molecular ion

(OH-BDE-28, tri-bromo + OH) in GC-MS. -

Isotope Pattern: The presence of 3 bromine atoms will generate a characteristic isotope cluster (approx 1:3:3:1 ratio for

).

References

-

Erratico, C. A., et al. (2012).[2] "Oxidative metabolism of BDE-99 by human liver microsomes: predominant role of CYP2B6."[1][2] Toxicological Sciences.

-

Feo, M. L., et al. (2013). "Biotransformation of BDE-47 to Potentially Toxic Metabolites is Predominantly Mediated by Human CYP2B6." Environmental Health Perspectives.

- Mckinney, M. A., et al. (2006). "Biotransformation of polybrominated diphenyl ethers (PBDEs) by liver microsomes of varying species.

-

Stapleton, H. M., et al. (2009). "Metabolism of polybrominated diphenyl ethers (PBDEs) by human hepatocytes in vitro." Environmental Health Perspectives.

-

Qiu, X., et al. (2007). "Identification of hydroxylated metabolites of BDE-47 in human blood." Environmental Science & Technology.

Technical Guide: Structure-Activity Relationship (SAR) of Tetra-Brominated Diphenyl Ethers

Focus Congener: 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47)

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of tetra-brominated diphenyl ethers (Tetra-BDEs), with a specific focus on BDE-47, the dominant congener found in human and environmental tissues. It elucidates the transition from chemical architecture to biological outcome, highlighting the "Bioactivation Paradox" —where metabolic hydroxylation increases toxicity—and the structural mimicry that facilitates endocrine disruption.

Molecular Architecture & Physicochemical Properties

The toxicity of Tetra-BDEs is governed by the specific substitution pattern of bromine atoms on the diphenyl ether backbone.

The Ortho-Substitution Effect

BDE-47 possesses a 2,2',4,4' substitution pattern.[1] The presence of two bromine atoms in the ortho positions (2, 2') creates significant steric hindrance, preventing free rotation of the phenyl rings.

-

Structural Consequence: The molecule adopts a non-planar, twisted conformation.

-

Biological Implication: This rigid, twisted structure closely mimics the three-dimensional architecture of Thyroxine (T4) and Triiodothyronine (T3), facilitating binding to thyroid transport proteins and receptors.

Lipophilicity and Bioaccumulation

-

Log K_ow (Octanol-Water Partition Coefficient): ~6.8 for BDE-47.

-

Kinetics: High lipophilicity drives rapid absorption into lipid-rich tissues (adipose, brain) and slow elimination. The lack of adjacent unsubstituted carbon atoms (vicinal H-atoms) slows down metabolic degradation compared to lower brominated congeners.

The Bioactivation Paradox: Metabolic SAR

Contrary to classical detoxification pathways, the metabolism of BDE-47 often yields metabolites with higher biological activity than the parent compound.

Hydroxylation via CYP2B6

The cytochrome P450 enzyme CYP2B6 is the primary catalyst for the oxidative metabolism of BDE-47 in humans. It inserts a hydroxyl (-OH) group onto the phenyl ring.

-

SAR Shift: The addition of the -OH group increases water solubility slightly but, more importantly, introduces a hydrogen bond donor. This mimics the phenolic hydroxyl group of thyroid hormones, drastically increasing affinity for nuclear receptors and transport proteins.

Visualization: Metabolic Bioactivation Pathway

Figure 1: The metabolic bioactivation of BDE-47 by CYP2B6 into high-affinity hydroxylated metabolites.

Receptor-Mediated Toxicity: Endocrine Disruption

Thyroid Hormone System Mimicry

The SAR of Tetra-BDEs in the thyroid system is defined by their ability to displace natural hormones from Transthyretin (TTR), a transport protein.

-

Mechanism: TTR has a binding pocket designed for T4. The halogen atoms (Iodine in T4, Bromine in BDEs) fit into hydrophobic sub-pockets.

-

Affinity Hierarchy: 6-OH-BDE-47 > T4 > BDE-47.

-

Causality: The hydroxyl group on 6-OH-BDE-47 forms hydrogen bonds within the TTR binding pocket (likely Ser117), while the bromine atoms provide hydrophobic anchoring. This displacement leads to rapid clearance of T4 and hypothyroidism.

Quantitative Comparison

| Compound | Substitution | Relative TTR Binding Potency | Mechanism |

| T4 | 3,3',5,5'-Tetraiodo | 1.0 (Reference) | Natural Ligand |

| BDE-47 | 2,2',4,4'-Tetrabromo | < 0.1 | Weak hydrophobic interaction |

| 6-OH-BDE-47 | 2,2',4,4'-Br + 6-OH | > 1.5 | H-bonding + Steric Mimicry |

Non-Receptor Toxicity: Neurotoxicity & Calcium Signaling[5][6][7]

Tetra-BDEs exert neurotoxicity independent of nuclear receptors by disrupting intracellular calcium (

The Calcium Influx Mechanism

BDE-47 and its metabolites induce a biphasic increase in cytosolic calcium in neuronal cells (e.g., PC12 cells).

-

Phase 1 (ER Release): Interaction with Ryanodine Receptors (RyR) and IP3 receptors on the Endoplasmic Reticulum (ER) triggers internal

release. -

Phase 2 (Influx): Depletion of ER stores triggers Store-Operated Calcium Entry (SOCE) through plasma membrane channels.

-

SAR Factor: The hydroxylated metabolite 6-OH-BDE-47 is significantly more potent than BDE-47 in triggering this release due to increased polarity facilitating interaction with membrane-bound channels.

Visualization: Calcium Signaling Disruption[5][6]

Figure 2: Mechanism of BDE-induced intracellular calcium dysregulation leading to neurotoxicity.

Experimental Protocols

Protocol A: Transthyretin (TTR) Competitive Binding Assay

Validates the structural mimicry of BDEs to Thyroid Hormones.

Principle: Fluorescein isothiocyanate-labeled T4 (FITC-T4) is quenched when bound to TTR.[5][6] Displacing ligands (BDEs) restore fluorescence.

-

Reagents: Human TTR (30 nM final), FITC-T4 (100 nM final), Tris-HCl buffer (pH 8.0).

-

Preparation: Dissolve BDE-47 and 6-OH-BDE-47 in DMSO.

-

Incubation:

-

Mix TTR and FITC-T4 in a black 96-well plate.

-

Add test compounds (concentration range 0.1 nM – 10 µM).

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Measurement: Read fluorescence intensity (Ex: 490 nm, Em: 520 nm).

-

Validation: Use non-labeled T4 as a positive control (

approx. 50 nM). -

Data Analysis: Plot % displacement vs. log concentration to determine

.

Protocol B: Intracellular Calcium Imaging (Fura-2)

Validates neurotoxic potential via calcium homeostasis disruption.[7]

-

Cell Culture: PC12 cells (rat pheochromocytoma) cultured on poly-L-lysine coated glass coverslips.

-

Loading: Incubate cells with 5 µM Fura-2-AM (calcium-sensitive dye) for 30 min at 37°C.

-

Baseline: Perfuse cells with standard saline buffer and measure fluorescence ratio (340/380 nm) for 2 minutes to establish baseline.

-

Exposure: Switch perfusion to buffer containing BDE-47 or 6-OH-BDE-47 (1 µM - 20 µM).

-

Differentiation:

-

To test ER release : Perform assay in

-free buffer. -

To test Influx : Perform assay in standard 1.8 mM

buffer.

-

-

Quantification: Calculate the amplitude of the fluorescence spike (

Ratio) and the Area Under the Curve (AUC).

References

-

Dingemans, M. M., et al. (2008). Hydroxylation Increases the Neurotoxic Potential of BDE-47 to Affect Exocytosis and Calcium Homeostasis in PC12 Cells.[8] Environmental Health Perspectives. Link

-

Hamers, T., et al. (2006).[9] In Vitro Profiling of the Endocrine-Disrupting Potency of Brominated Flame Retardants.[9] Toxicological Sciences. Link

-

Feo, M. L., et al. (2013). Metabolism of BDE-47 to Potentially Toxic Metabolites is Predominantly Mediated by Human CYP2B6.[10] Environmental Health Perspectives. Link

-

Ren, X. M., et al. (2013). Structural determinants of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers for thyroid hormone receptor alpha and beta. Environmental Science & Technology. Link

-

ATSDR. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Agency for Toxic Substances and Disease Registry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydroxylated Metabolites of Polybrominated Diphenyl Ethers in Human Blood Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylated metabolites of polybrominated diphenyl ethers in human blood samples from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. BDE-47 and 6-OH-BDE-47 modulate calcium homeostasis in primary fetal human neural progenitor cells via ryanodine receptor-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxylation increases the neurotoxic potential of BDE-47 to affect exocytosis and calcium homeostasis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 10. Biotransformation of BDE-47 to Potentially Toxic Metabolites Is Predominantly Mediated by Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]

Neurodevelopmental Toxicity of 2,2',3,4'-Tetrabromodiphenyl Ether (BDE-42) Exposure

Technical Guide for Research & Drug Development [1]

Executive Summary

2,2',3,4'-Tetrabromodiphenyl ether (BDE-42) is a tetra-brominated congener of the polybrominated diphenyl ether (PBDE) class. While often overshadowed in literature by its structural isomer BDE-47 (2,2',4,4'-TetraBDE), BDE-42 represents a critical vector of neurodevelopmental toxicity, primarily through its role as a high-affinity ligand for thyroid hormone transport proteins following metabolic bioactivation.

This guide analyzes the neurotoxicological profile of BDE-42, distinguishing its direct effects from its potent hydroxylated metabolites (e.g., 4-OH-BDE-42). It provides researchers with actionable protocols for assessing neurotoxicity using zebrafish models and in vitro competitive binding assays, grounded in the adverse outcome pathway (AOP) of thyroid hormone disruption and oxidative stress.

Chemical Identity & Environmental Relevance

BDE-42 is a lower-brominated congener.[2] Its physicochemical properties facilitate blood-brain barrier (BBB) penetration and bioaccumulation in lipid-rich neural tissues.

| Property | Specification |

| IUPAC Name | 2,2',3,4'-Tetrabromodiphenyl ether |

| Congener Number | BDE-42 |

| CAS Number | 446254-18-8 |

| Molecular Formula | C₁₂H₆Br₄O |

| Key Characteristic | Ortho-substitution pattern (2,2') facilitates steric rotation, influencing receptor binding affinity compared to para-substituted congeners. |

Critical Insight: BDE-42 is not only an environmental contaminant but also a structural isomer of the ubiquitous BDE-47. Research indicates that hepatic metabolism of BDE-47 by CYP2B6 can generate hydroxylated metabolites structurally analogous to hydroxylation of BDE-42, or direct formation of 4-OH-BDE-42, which exhibits significantly higher toxicity than the parent compound.

Mechanistic Pathways of Neurotoxicity

The neurodevelopmental toxicity of BDE-42 operates through two primary Modes of Action (MoA): Endocrine Disruption (Thyroid Axis) and Oxidative Stress .

Thyroid Hormone Transport Disruption (The TTR Pathway)

Thyroid hormones (TH) are essential for neuronal migration, myelination, and synaptogenesis.

-

Bioactivation: Parent BDE-42 or its isomer BDE-47 is metabolized by cytochrome P450 enzymes (specifically CYP2B6) into hydroxylated forms (OH-BDEs).

-

Competitive Binding: The metabolite 4-OH-BDE-42 bears a striking structural resemblance to Thyroxine (T4).

-

Displacement: 4-OH-BDE-42 binds to Transthyretin (TTR) with an affinity often exceeding that of natural T4 (160–1600x higher potency than parent BDE-47).

-

Outcome: Reduced delivery of T4 to the developing brain, leading to localized hypothyroidism despite normal systemic TSH levels.

Oxidative Stress & Mitochondrial Dysfunction

BDE-42 exposure triggers the generation of Reactive Oxygen Species (ROS) in developing neurons.

-

Mitochondrial Target: PBDEs accumulate in mitochondria, disrupting the electron transport chain.

-

Apoptosis: ROS overload triggers the release of Cytochrome c, activating Caspase-3 dependent apoptosis in cerebellar granule neurons (CGNs) and hippocampal cells.

Visualizing the Adverse Outcome Pathway (AOP)

The following diagram illustrates the cascade from exposure to neurobehavioral deficit.

Figure 1: Adverse Outcome Pathway (AOP) linking BDE-42 exposure and bioactivation to neurodevelopmental deficits.

Quantitative Toxicity Data

The following data synthesizes findings from comparative studies on Tetra-BDEs and their hydroxylated metabolites.

| Compound | Assay Target | Endpoint | Potency / Effect | Reference |

| BDE-42 (Parent) | Zebrafish Embryo | Locomotor Activity | Hypoactivity at >10 µM | [1, 4] |

| 4-OH-BDE-42 | Human TTR | Binding Affinity (IC50) | ~12 nM (High Potency) | [2] |

| BDE-47 (Isomer) | Rat Neurons | Cell Viability (LC50) | ~20 µM | [3] |

| OH-BDE Mixture | In Vitro TTR | T4 Displacement | >100x vs Parent | [2] |

Note: The hydroxylated metabolite 4-OH-BDE-42 is significantly more potent in endocrine disruption assays than the parent compound.

Experimental Protocols

To rigorously evaluate BDE-42 neurotoxicity, researchers should employ a dual-approach: in vitro mechanistic validation and in vivo functional assessment.

Protocol A: TTR Competitive Binding Assay (In Vitro)

Purpose: To quantify the potential of BDE-42 and its metabolites to displace T4 from transport proteins.

-

Reagent Preparation:

-

Purified Human Transthyretin (TTR).

-

[125I]-Thyroxine (T4) as the radioligand.

-

Test compounds: BDE-42 (parent) and 4-OH-BDE-42 (metabolite).

-

-

Incubation:

-

Incubate TTR (30 nM) with [125I]-T4 and varying concentrations of BDE-42 (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) for 2 hours at 4°C.

-

Control: Unlabeled T4 (positive control) and DMSO vehicle (negative control).

-

-

Separation:

-

Separate bound from free ligand using biogel P-6DG columns or rapid filtration.

-

-

Quantification:

-

Measure radioactivity in the bound fraction using a gamma counter.

-

Calculation: Plot % specific binding vs. log concentration to determine IC50.

-

Validation Criteria: The IC50 of unlabeled T4 must fall within the historical range (e.g., 40-60 nM).

-

Protocol B: Zebrafish Embryo Neurobehavioral Assay (In Vivo)

Purpose: To assess functional neurodevelopmental outcomes (locomotor activity) following developmental exposure.

-

Embryo Collection:

-

Collect fertilized zebrafish eggs (Danio rerio) within 1 hour post-fertilization (hpf).

-

Wash and distribute into 96-well plates (1 embryo/well).

-

-

Exposure:

-

Window: 2 hpf to 120 hpf (critical window for neurogenesis).

-

Dosing: 0.1, 1.0, 10 µM BDE-42 in E3 medium (0.1% DMSO max).

-

Renewal: Static-renewal every 24 hours to maintain nominal concentration.

-

-

Locomotor Tracking (120 hpf):

-

Acclimate larvae in the dark for 10 minutes in a tracking chamber (e.g., DanioVision).

-

Protocol: Light/Dark transition test (10 min Light -> 10 min Dark -> 10 min Light).

-

Metrics: Total distance moved (mm), velocity (mm/s), and turn angle.

-

-

Data Analysis:

-

Compare "Dark" phase hyperactivity or hypoactivity against controls using ANOVA.

-

Causality Check: Confirm absence of gross morphological malformations (teratogenicity) to ensure behavioral changes are neurogenic, not physical.

-

Experimental Workflow Diagram

Figure 2: Zebrafish High-Throughput Neurotoxicity Screening Workflow.

Translational Implications & Risk Assessment

The toxicity of BDE-42 must be viewed through the lens of metabolic bioactivation .

-

Human Relevance: Humans possess CYP2B6, the enzyme responsible for converting Tetra-BDEs into their toxic hydroxylated metabolites. Therefore, in vitro assays using only the parent compound may underestimate neurotoxic risk.

-

Biomarkers: In drug development or safety assessment, screening for TTR-binding capacity of metabolites is more predictive of neurodevelopmental risk than screening the parent compound alone.

-

Mixture Effects: BDE-42 rarely exists in isolation. It is a component of commercial mixtures (e.g., DE-71). Its specific ortho-substitution may contribute synergistically to the total "thyroid-disrupting" load of the mixture.

References

-

Eriksson, P., et al. (2001). "Brominated flame retardants: a novel class of developmental neurotoxicants in our environment?" Environmental Health Perspectives.

-

Meerts, I. A., et al. (2000). "Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro." Toxicological Sciences.

-

Costa, L. G., & Giordano, G. (2007).[3] "Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants." Neurotoxicology.

-

Usenko, C. Y., et al. (2011). "Embryonic zebrafish as a model for PBDE developmental toxicity." Environmental Science & Technology.

-

Erratico, C. A., et al. (2013).[3] "Oxidative metabolism of BDE-47 by human CYP2B6." Toxicology.

Sources

Interaction of BDE-28 with thyroid hormone receptors

An In-Depth Technical Guide on the Interaction of 2,4,4'-Tribromodiphenyl Ether (BDE-28) with Thyroid Hormone Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polybrominated diphenyl ethers (PBDEs), a class of persistent organic pollutants, are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to endogenous thyroid hormones. This guide provides a detailed technical examination of the interaction between a specific congener, 2,4,4'-tribromodiphenyl ether (BDE-28), and the thyroid hormone receptors (TRs), TRα and TRβ. We delve into the molecular underpinnings of this interaction, from direct competitive binding at the ligand-binding domain to the subsequent functional consequences on gene transcription. This document synthesizes findings from in silico modeling, in vitro assays, and toxicological studies to provide a comprehensive view. Detailed, field-proven protocols for key experimental assays are provided, including molecular docking, competitive binding assays, and reporter gene assays, to equip researchers with the necessary tools to investigate these interactions. While evidence suggests BDE-28 itself is a relatively weak ligand for TRs compared to its hydroxylated metabolites or more highly brominated congeners, its ability to occupy the receptor's binding pocket and potential to act as a weak agonist or antagonist underscores its role as a disruptor of thyroid hormone signaling.

Introduction: The Convergence of Environmental Contaminant and Endocrine Pathway

Polybrominated diphenyl ethers (PBDEs) were extensively used as flame retardants in a myriad of consumer products, leading to their ubiquitous presence in the environment and human tissues[1]. BDE-28 is a lower-brominated congener frequently detected in environmental and biological samples[2][3].

The thyroid hormone (TH) signaling system, orchestrated by thyroxine (T4) and the more biologically active 3,5,3'-triiodothyronine (T3), is indispensable for vertebrate development, metabolism, and neurological function[4]. The actions of T3 are primarily mediated by nuclear thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors that regulate the expression of target genes[5][6].

The disruptive potential of BDE-28 stems from its structural analogy to T3 and T4, which allows it to interact with components of the TH axis, including the receptors themselves[7][8][9]. Understanding the specifics of this interaction is critical for assessing the toxicological risk posed by BDE-28 exposure.

Molecular Mechanisms of BDE-28 Interaction with Thyroid Hormone Receptors

The disruption of the TH system by BDE-28 can occur at multiple levels, but the direct interaction with TRs is a critical initiating event.

Direct Competitive Binding to Thyroid Hormone Receptors